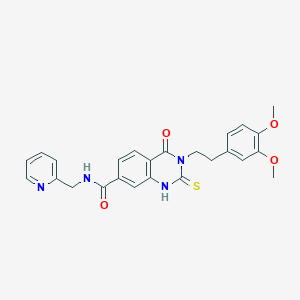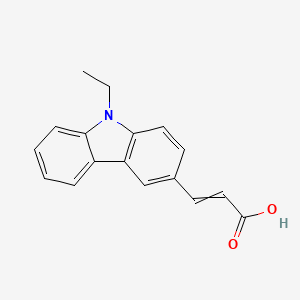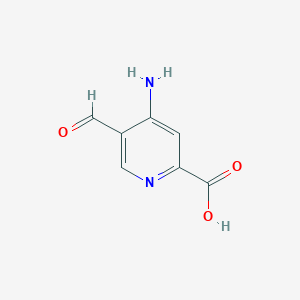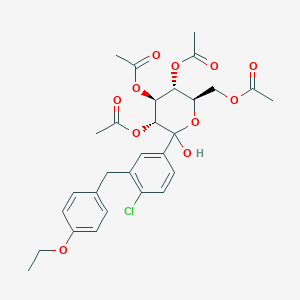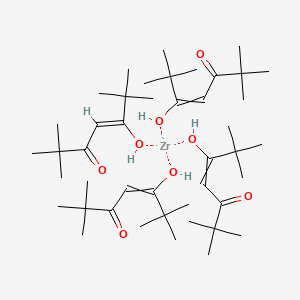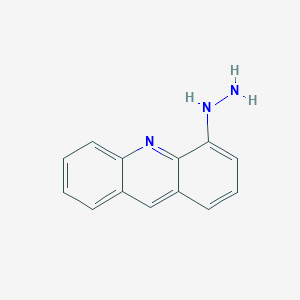
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one is an organic compound with the molecular formula C19H15NO and a molecular weight of 273.33 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring attached to a dihydroindol-2-one moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one typically involves the reaction of naphthalene derivatives with indole derivatives under specific conditions. One common method includes the use of ethyl acetate and hexane as solvents, with a melting point of 109-110°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinone derivatives, while reduction can produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-Naphthalen-1-ylmethyl-1,3-dihydroindol-2-one can be compared with other similar compounds, such as:
2H-Indol-2-one, 1,3-dihydro-3-(1-naphthalenylmethyl): This compound shares a similar core structure but may differ in its substituents and resulting properties.
Naphthalene derivatives: These compounds have a naphthalene ring but may lack the indole moiety, leading to different chemical and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C19H15NO |
|---|---|
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
3-(naphthalen-1-ylmethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H15NO/c21-19-17(16-10-3-4-11-18(16)20-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,17H,12H2,(H,20,21) |
Clave InChI |
GXPRWYRMIPRUNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


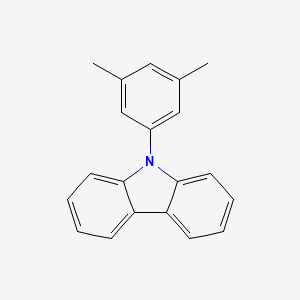
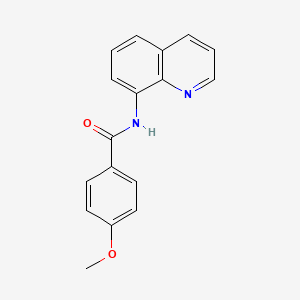

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![3-([1,1'-Biphenyl]-4-yl)-6-((4-methylbenzyl)thio)pyridazine](/img/structure/B14117674.png)
